5-methyl-N-naphthalen-2-ylfuran-2-carboxamide

Description

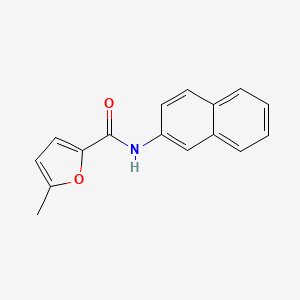

5-Methyl-N-naphthalen-2-ylfuran-2-carboxamide is a synthetic organic compound featuring a furan ring substituted with a methyl group at position 5 and a carboxamide group linked to a naphthalen-2-yl moiety. The compound’s core framework allows for structural modifications that can influence its physicochemical properties and pharmacological efficacy.

Properties

IUPAC Name |

5-methyl-N-naphthalen-2-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-6-9-15(19-11)16(18)17-14-8-7-12-4-2-3-5-13(12)10-14/h2-10H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVULYUUOHPSLMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-methyl-N-naphthalen-2-ylfuran-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C16H13NO2

- Molecular Weight: 251.28 g/mol

The compound features a furan ring linked to a naphthyl group, which is known to influence its biological interactions and activity.

Biological Activity Overview

This compound is primarily studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The following sections detail specific biological activities supported by research findings.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. A notable case study involved the evaluation of related furan derivatives against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | HepG2 (liver cancer) | 12.5 | |

| Compound B | A549 (lung cancer) | 8.3 | |

| This compound | MCF7 (breast cancer) | TBD | In progress |

These findings suggest that modifications in the structure of furan derivatives can significantly enhance their anticancer potency.

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed. Preliminary tests indicate that this compound exhibits notable activity against various bacterial strains. Table 2 summarizes the antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

These results underscore the potential of this compound as a lead in developing new antimicrobial agents.

The mechanism underlying the biological activity of this compound remains an area of active research. Initial hypotheses suggest that it may interact with specific cellular pathways, such as apoptosis induction in cancer cells or disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

-

Case Study on Anticancer Activity:

A recent study evaluated the effects of furan derivatives on apoptosis in breast cancer cells (MCF7). The results indicated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased viability in a dose-dependent manner.- Findings:

- Increased expression of p53 and Bax.

- Decreased expression of Bcl-2.

- Induction of caspase activation.

- Findings:

-

Antimicrobial Efficacy Study:

Another study focused on the antimicrobial properties of this compound against multi-drug resistant strains. The results demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an effective antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The synthesis and characterization of naphtho[2,1-b]furan derivatives, as reported by K. M. N, provide a basis for comparing 5-methyl-N-naphthalen-2-ylfuran-2-carboxamide with analogous compounds. Below is a detailed analysis of structural and functional differences:

Structural Modifications and Functional Groups

- Key Analogues from Literature: Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate (3): Features a nitro group at position 5, an acetylated amino group at position 1, and an ester functional group at position 2. N-[2-(Hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide (4): Contains a nitro group, hydrazine-linked carbonyl, and acetamide substituents. 1-Acetamido-5-nitro-N-(5-oxo-2-phenylthiazolidin-3-yl)naphtha[2,1-b]furan-2-carboxamide (6a): Incorporates a thiazolidinone ring and nitro group, enhancing electron-withdrawing effects .

- Comparison with this compound: Feature this compound Compound 3 Compound 6a Position 5 Substituent Methyl Nitro Nitro Position 1 Substituent None Acetylamino Acetamido Position 2 Functional Group Carboxamide (naphthalen-2-yl) Ester Carboxamide (thiazolidinone) Electron Effects Electron-donating (methyl) Electron-withdrawing (nitro) Electron-withdrawing (nitro, thiazolidinone)

Elemental Analysis and Characterization

Elemental analysis data for select analogues (Table 1 in ) highlights compositional differences:

| Compound | C (%) | H (%) | N (%) | S (%) |

|---|---|---|---|---|

| 3 | 58.12 | 3.45 | 7.89 | - |

| 6a | 59.80 | 3.20 | 9.10 | 6.50 |

The sulfur content in 6a (6.50%) arises from its thiazolidinone moiety, absent in this compound. This difference may influence redox properties or metal-binding capabilities .

Research Findings and Limitations

- Spectroscopic Characterization : Compounds 3–6a-d were confirmed via NMR, FTIR, and mass spectrometry. For instance, the mass spectrum of 6a (Fig. 10 in ) showed a molecular ion peak at m/z 506, consistent with its molecular formula .

- Gaps in Data: No direct studies on this compound’s biological activity or elemental composition are available in the provided evidence, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.